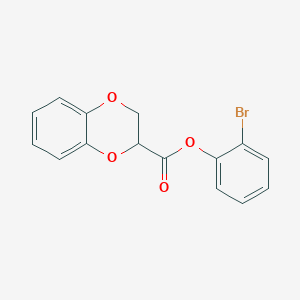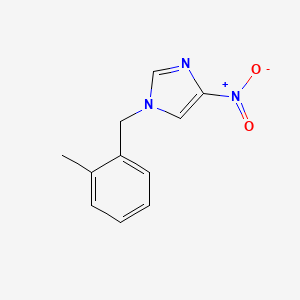
2-bromophenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
Overview
Description
2-bromophenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is an organic compound that belongs to the class of benzodioxines These compounds are characterized by a benzene ring fused to a dioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromophenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate typically involves the following steps:
Formation of the Benzodioxine Ring: This can be achieved through a ring-closing metathesis reaction using a suitable catalyst such as the nitro-Grela catalyst.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using a brominating agent like acetyl hypobromite.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-bromophenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the bromophenyl group.
Scientific Research Applications
2-bromophenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-bromophenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like poly (ADP-ribose) polymerase 1 (PARP1) by binding to the active site and preventing the enzyme’s activity . This inhibition can lead to the accumulation of DNA damage and induce cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxine-5-carboxamide: A compound with similar structural features but different functional groups.
2-bromomethyl-1,4-benzodioxane: A compound with a bromomethyl group instead of a bromophenyl group.
Uniqueness
2-bromophenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate is unique due to the presence of both a bromophenyl group and a carboxylate group, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
(2-bromophenyl) 2,3-dihydro-1,4-benzodioxine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO4/c16-10-5-1-2-6-11(10)20-15(17)14-9-18-12-7-3-4-8-13(12)19-14/h1-8,14H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJYIGUYIYXDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)OC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-fluorophenyl)propanamide](/img/structure/B4222438.png)
![2-adamantyl{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4222450.png)
![5-[(3,4-Dichlorophenyl)sulfonylamino]-2-hydroxybenzoic acid](/img/structure/B4222467.png)
![1-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-N-(4-pyrazol-1-ylphenyl)piperidine-2-carboxamide](/img/structure/B4222475.png)
![ethyl 1-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(methoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4222487.png)
![6-bromo-N-(2-chloro-4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4222495.png)
![5-(TERT-BUTYL)-N~2~-(2,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4222503.png)



![1-[(4-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4222533.png)
![6-{[6-(Benzyloxy)pyridazin-3-YL]oxy}-N2,N2-dimethyl-N4-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4222537.png)
![ETHYL 6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE](/img/structure/B4222545.png)
![N-(2,5-dimethoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4222548.png)
